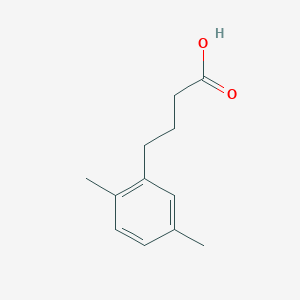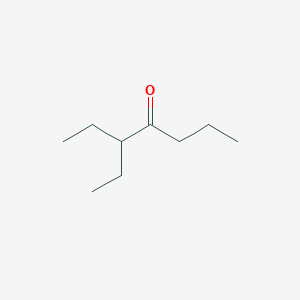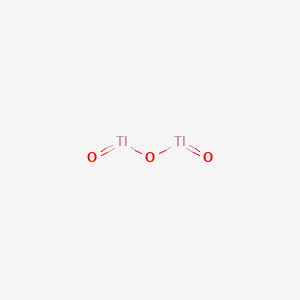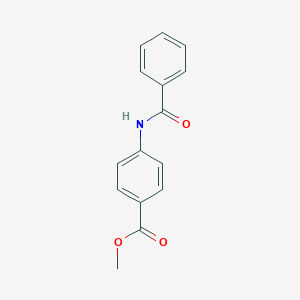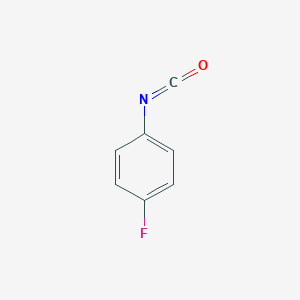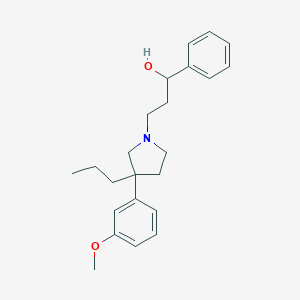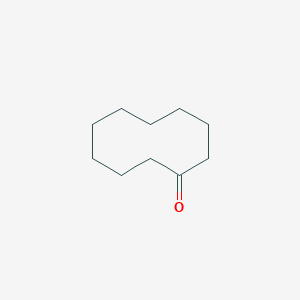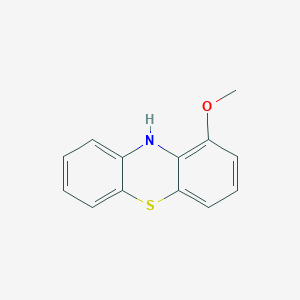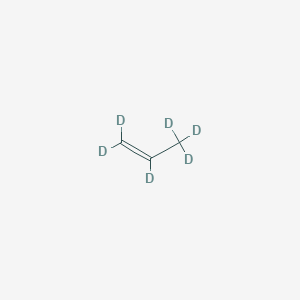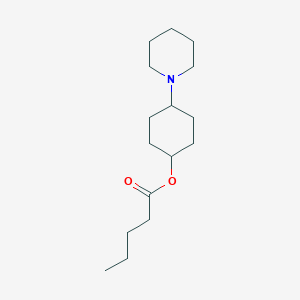
4-Piperidinocyclohexyl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinocyclohexyl valerate (PCV) is a chemical compound that belongs to the class of cyclohexylamines. It is a derivative of the dissociative anesthetic drug, ketamine, and has been found to have potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of 4-Piperidinocyclohexyl valerate is not fully understood, but it is believed to act on the glutamatergic system in the brain. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of mood, cognition, and pain perception. 4-Piperidinocyclohexyl valerate has also been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
生化学的および生理学的効果
4-Piperidinocyclohexyl valerate has been found to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 4-Piperidinocyclohexyl valerate has also been found to increase the expression of BDNF in the hippocampus, a region of the brain that is involved in learning and memory.
実験室実験の利点と制限
4-Piperidinocyclohexyl valerate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and electrophysiological recordings. However, there are also some limitations to its use. 4-Piperidinocyclohexyl valerate has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, the long-term effects of 4-Piperidinocyclohexyl valerate on the brain are not well understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 4-Piperidinocyclohexyl valerate. One area of research is the development of more potent and selective 4-Piperidinocyclohexyl valerate analogs that can be used for the treatment of specific disorders. Another area of research is the investigation of the long-term effects of 4-Piperidinocyclohexyl valerate on the brain, including its potential for neurotoxicity and neuroprotection. Finally, more research is needed to determine the optimal dosing and administration schedule for 4-Piperidinocyclohexyl valerate in order to maximize its therapeutic potential.
合成法
The synthesis method of 4-Piperidinocyclohexyl valerate involves the reaction of 4-piperidone hydrochloride with cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with valeric acid to yield 4-Piperidinocyclohexyl valerate. The overall yield of the synthesis process is approximately 30%.
科学的研究の応用
4-Piperidinocyclohexyl valerate has been studied extensively for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. It has been found to have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of mood disorders, anxiety disorders, and chronic pain.
特性
CAS番号 |
1532-02-1 |
|---|---|
製品名 |
4-Piperidinocyclohexyl valerate |
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C16H29NO2/c1-2-3-7-16(18)19-15-10-8-14(9-11-15)17-12-5-4-6-13-17/h14-15H,2-13H2,1H3 |
InChIキー |
BELYKPLCHUFRRA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
正規SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
その他のCAS番号 |
1532-02-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



